1-Aminocyclopentane-1,3-dicarboxylic acid

Catalog No.
S589089
CAS No.
100910-67-6
M.F
C7H11NO4
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Aminocyclopentane-1,3-dicarboxylic acid

CAS Number

100910-67-6

Product Name

1-Aminocyclopentane-1,3-dicarboxylic acid

IUPAC Name

1-aminocyclopentane-1,3-dicarboxylic acid

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)

InChI Key

YFYNOWXBIBKGHB-UHFFFAOYSA-N

SMILES

C1CC(CC1C(=O)O)(C(=O)O)N

Synonyms

(trans)-1-aminocyclopentyl-1,3-dicarboxylate, 1-amino-1,3-dicarboxycyclopentane, 1-amino-1,3-dicarboxycyclopentane, (cis)-(+-)-isomer, 1-amino-1,3-dicarboxycyclopentane, (trans)-(+-)-isomer, 1-amino-1,3-dicarboxycyclopentane, (trans)-isomer, 1-amino-1,3-dicarboxycyclopentane, cis-(1R,3R)-isomer, 1-amino-1,3-dicarboxycyclopentane, cis-(1S,3S)-isomer, 1-amino-1,3-dicarboxycyclopentane, trans-(1R,3S)-isomer, 1-amino-cyclopentyl-trans-1S,3R-dicarboxylate, 1-aminocyclopentane-1,3-dicarboxylic acid, 1-aminocyclopentyl-1,3-dicarboxylic acid, 1R,3S-ACPD, 1S,3R-ACPD, ACPD-1S,3R, cis-1-amino-1,3-cyclopentanecarboxylic acid, cis-ACPD, t-ACPD, trans-1-aminocyclopentane-1,3-dicarboxylate, trans-ACPD

Canonical SMILES

C1CC(CC1C(=O)O)(C(=O)O)N

(1S,3R)-ACPD has been studied for its ability to activate specific subtypes of mGluRs. These receptors are a family of cell-surface receptors that respond to the neurotransmitter glutamate. Studies using retinal slices from mudpuppies have shown that (1S,3R)-ACPD evokes similar responses to L-2-amino-4-phosphonobutyrate (L-AP4), another mGluR agonist []. These responses included outward currents and increased input resistance, both of which suggest activation of the receptor. Further investigation suggests that (1S,3R)-ACPD acts through the same pathway as L-AP4, potentially involving cGMP-dependent phosphodiesterase (PDE) []. However, unlike some other mGluR antagonists, (1S,3R)-ACPD seems to target a specific binding site similar to L-AP4, suggesting a potential role in differentiating between mGluR subtypes [].

1-Aminocyclopentane-1,3-dicarboxylic acid is an organic compound with the molecular formula C7H11NO4. It features a cyclopentane ring with two carboxylic acid groups and an amino group attached, making it a unique structure among amino acids. The compound exists in various stereoisomeric forms, notably (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid and (1R,3S)-1-aminocyclopentane-1,3-dicarboxylic acid. This compound is primarily recognized for its role as a selective agonist of metabotropic glutamate receptors, which are critical for neurotransmission in the central nervous system .

Typical of amino acids and dicarboxylic acids. Key reactions include:

  • Decarboxylation: The removal of a carboxyl group can lead to the formation of amines or other derivatives.
  • Esterification: Reaction with alcohols can yield esters, which are important for various applications in organic synthesis.
  • Amidation: The amino group can react with acyl chlorides to form amides, which are significant in medicinal chemistry .

This compound exhibits significant biological activity as a metabotropic glutamate receptor agonist. Specifically, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid enhances phosphoinositide hydrolysis in neuronal cells, suggesting its role in modulating synaptic transmission and plasticity. Additionally, it has been shown to influence intracellular glutamate levels in astrocytes, further indicating its potential neuroprotective effects .

Several methods have been developed for synthesizing 1-aminocyclopentane-1,3-dicarboxylic acid:

  • From L-serine: A notable synthesis route involves the conversion of L-serine through various chemical transformations to yield the desired compound .
  • C–H Insertion Reactions: Recent advancements include using C–H insertion techniques to create this compound efficiently .
  • Enantioselective Synthesis: Techniques that focus on producing specific stereoisomers have also been explored to enhance the biological activity of the compound .

The primary applications of 1-aminocyclopentane-1,3-dicarboxylic acid include:

  • Neuroscience Research: Its role as a metabotropic glutamate receptor agonist makes it valuable for studying synaptic mechanisms and potential treatments for neurological disorders.
  • Pharmaceutical Development: Due to its biological activity, it is investigated for potential therapeutic applications in conditions such as epilepsy and neurodegenerative diseases .

Interaction studies have focused on the compound's effects on various receptor systems. For instance:

  • Metabotropic Glutamate Receptors: Research indicates that 1-aminocyclopentane-1,3-dicarboxylic acid selectively activates these receptors, influencing downstream signaling pathways involved in synaptic plasticity and neurotransmitter release .
  • Astrocytic Function: Studies have shown that it can modulate astrocytic glutamate levels, which is crucial for maintaining neurotransmitter balance in the brain .

Several compounds share structural or functional similarities with 1-aminocyclopentane-1,3-dicarboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
L-glutamic acidAmino acid with one carboxyl groupMajor excitatory neurotransmitter
2-Aminobutyric acidStraight-chain amino acidInvolved in GABA synthesis
(S)-2-Amino-4-methylpentanoic acidBranched-chain amino acidActs as an antagonist at certain glutamate receptors
2-Amino-5-phosphonovaleric acidPhosphonated analog of glutamatePotent antagonist of metabotropic glutamate receptors

Despite these similarities, 1-aminocyclopentane-1,3-dicarboxylic acid is unique due to its cyclic structure and specific receptor interactions that differentiate it from linear amino acids and other analogs. Its selective action on metabotropic glutamate receptors highlights its potential as a research tool and therapeutic agent.

Molecular Architecture

ACPD belongs to the class of α,α-dialkyl-α-amino acids, featuring a cyclopentane ring substituted with an amino group at position 1 and carboxylic acid groups at positions 1 and 3. Its stereochemistry is pivotal: the biologically active enantiomer is (1S,3R)-ACPD, while (1R,3S)-ACPD represents its trans-isomer.

Table 1: Key Structural and Nomenclature Data

PropertyDescription
Molecular FormulaC₇H₁₁NO₄
IUPAC Name(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid
CAS Registry Numbers111900-32-4 (1S,3R); 67684-64-4 (trans-isomer)
ChEMBL IDCHEMBL34453 (1S,3R); CHEMBL36988 (trans-isomer)
StereoisomerismFour possible stereoisomers due to two chiral centers

Nomenclature and Synonyms

ACPD is systematically named under IUPAC rules, but it is also referenced by variants such as trans-ACPD (for the racemic mixture) and cis-ACPD (for non-biological isomers). Common synonyms include:

  • 1-Amino-1,3-cyclopentanedicarboxylic acid
  • (1S,3R)-ACPD
  • trans-(±)-1-Amino-1,3-cyclopentanedicarboxylic acid

Alkylidene Carbene Insertion Reactions

Alkylidene carbene insertion reactions represent a powerful method for the enantioselective synthesis of 1-aminocyclopentane-1,3-dicarboxylic acid [1]. This approach utilizes a 1,5-carbon-hydrogen insertion reaction as a key step in constructing the cyclopentane ring system with defined stereochemistry [8]. The reaction proceeds through the generation of an alkylidene carbene intermediate that undergoes selective insertion into a carbon-hydrogen bond [4].

The mechanism of alkylidene carbene insertion involves the formation of a highly reactive carbene species that inserts into a nearby carbon-hydrogen bond with remarkable regioselectivity [4]. This insertion process occurs with retention of configuration at the stereogenic center, making it particularly valuable for the synthesis of compounds with defined stereochemistry [4] [21]. The carbene intermediate is typically generated from a ketone precursor through reaction with lithio(trimethylsilyl)diazomethane or similar reagents [1].

In the specific case of 1-aminocyclopentane-1,3-dicarboxylic acid synthesis, the alkylidene carbene insertion reaction allows for the construction of the cyclopentene ring with high enantioselectivity [2]. The ketone cyclization precursor is typically derived from chiral starting materials such as Garner's aldehyde, which provides the initial stereochemical control [14]. Treatment of this ketone with lithio(trimethylsilyl)diazomethane results in the formation of the corresponding cyclopentene-containing carbon-hydrogen insertion product with high enantiomeric excess [14].

The reaction proceeds through a transition state where the empty p-orbital of the carbenic carbon interacts with the σ-bond of the carbon-hydrogen bond to be cleaved [4]. This interaction leads to the formation of a new carbon-carbon bond and the migration of the hydrogen atom, resulting in the cyclopentene product [21]. The high stereoselectivity of this reaction makes it particularly valuable for the synthesis of 1-aminocyclopentane-1,3-dicarboxylic acid with defined stereochemistry [1] [8].

Wittig Homologation and Catalytic Hydrogenation

The synthesis of 1-aminocyclopentane-1,3-dicarboxylic acid often employs Wittig homologation followed by catalytic hydrogenation as key steps in constructing the carbon framework with the desired stereochemistry [1]. This synthetic sequence allows for the controlled extension of the carbon chain and subsequent reduction to establish the required stereogenic centers [8].

Wittig homologation involves the reaction of a carbonyl compound with a phosphorus ylide to form an alkene [5]. In the context of 1-aminocyclopentane-1,3-dicarboxylic acid synthesis, this reaction is used to extend the carbon chain of a suitable precursor, typically derived from a chiral starting material such as Garner's aldehyde [1]. The Wittig reaction proceeds through the attack of the nucleophilic ylide carbon on the electrophilic carbonyl carbon, followed by the formation of a four-membered oxaphosphetane intermediate that collapses to give the alkene product and triphenylphosphine oxide [5].

The stereoselectivity of the Wittig reaction can be controlled by the choice of ylide and reaction conditions, allowing for the preferential formation of either the E or Z alkene isomer [5]. In the synthesis of 1-aminocyclopentane-1,3-dicarboxylic acid, the Wittig homologation is typically followed by catalytic hydrogenation to reduce the resulting alkene and establish the desired stereochemistry at the newly formed stereogenic center [14].

Catalytic hydrogenation of the alkene intermediate is performed using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon or platinum oxide [14]. This reduction step can proceed with high stereoselectivity, particularly when directed by existing stereogenic centers or functional groups in the molecule [1]. The stereochemical outcome of the hydrogenation is crucial for establishing the correct configuration at the carbon atoms that will eventually bear the amino and carboxyl groups in the final product [8] [14].

The combined use of Wittig homologation and catalytic hydrogenation provides a powerful approach for the enantioselective synthesis of 1-aminocyclopentane-1,3-dicarboxylic acid, allowing for the controlled construction of the carbon framework with the desired stereochemistry [1] [8].

Resolution Techniques for Stereoisomer Isolation

The synthesis of 1-aminocyclopentane-1,3-dicarboxylic acid often results in mixtures of stereoisomers that require separation to obtain pure enantiomers or diastereomers [3]. Resolution techniques play a crucial role in isolating these stereoisomers with high purity [26]. These methods exploit the differences in physical properties between diastereomeric derivatives to achieve separation [27].

One of the most common resolution techniques involves the formation of diastereomeric salts through reaction with chiral resolving agents [26]. For 1-aminocyclopentane-1,3-dicarboxylic acid, this typically involves the reaction of the racemic mixture with an enantiomerically pure chiral acid or base to form diastereomeric salts [27]. These salts have different physical properties, such as solubility and crystallization behavior, which allow for their separation through techniques like fractional crystallization [26]. After separation, the resolving agent can be removed to obtain the pure enantiomers of the target compound [27].

Another approach for the resolution of 1-aminocyclopentane-1,3-dicarboxylic acid stereoisomers involves chromatographic separation using chiral stationary phases [28]. This method exploits the differential interactions between the stereoisomers and the chiral environment provided by the stationary phase to achieve separation [26]. Various types of chiral chromatography, including high-performance liquid chromatography (HPLC) with chiral columns, can be employed for this purpose [28].

Enzymatic resolution represents another powerful technique for the separation of 1-aminocyclopentane-1,3-dicarboxylic acid stereoisomers [28]. This approach utilizes the inherent stereoselectivity of enzymes to preferentially react with one stereoisomer in a racemic mixture, leaving the other stereoisomer unchanged [26]. The resulting mixture of product and unreacted starting material can then be separated based on their different physical properties [27].

The choice of resolution technique depends on various factors, including the scale of the separation, the desired purity of the stereoisomers, and the specific properties of the compound [26] [27]. For 1-aminocyclopentane-1,3-dicarboxylic acid, a combination of these techniques may be employed to achieve the isolation of pure stereoisomers with high efficiency [28].

Conformational Constraints and Structural Analogues

The development of conformationally constrained analogues of 1-aminocyclopentane-1,3-dicarboxylic acid has been a significant area of research [7]. These analogues are designed to restrict the conformational flexibility of the molecule, thereby providing insights into the bioactive conformation and potentially enhancing specific biological activities [16].

Photochemical Synthesis of Conformationally Restricted Analogues

Photochemical reactions offer powerful tools for the synthesis of conformationally restricted analogues of 1-aminocyclopentane-1,3-dicarboxylic acid [10]. These reactions utilize light energy to induce chemical transformations that would be difficult to achieve through conventional thermal methods [29]. In the context of 1-aminocyclopentane-1,3-dicarboxylic acid analogues, photochemical synthesis often involves intramolecular cycloaddition reactions that create additional rings or bridging structures, thereby restricting the conformational flexibility of the molecule [30].

One common photochemical approach involves the intramolecular [2+2] photocycloaddition of appropriately functionalized precursors [30]. This reaction typically proceeds through the excitation of a carbon-carbon double bond to its singlet or triplet state, followed by reaction with another double bond to form a cyclobutane ring [10]. In the synthesis of conformationally restricted analogues of 1-aminocyclopentane-1,3-dicarboxylic acid, this approach has been used to create bicyclic structures that lock the molecule into specific conformations [30].

For example, the photochemical cycloaddition of fumaramic acid ester derivatives has been employed to synthesize conformationally restricted glutamate analogues [30]. In this approach, a fumaramic acid derivative containing a vinylglycinol moiety undergoes intramolecular [2+2] photocycloaddition upon irradiation with ultraviolet light [30]. This reaction results in the formation of a bicyclic structure that constrains the conformation of the molecule [30].

Another photochemical approach involves the use of intramolecular photo-(3+2)-cycloaddition reactions [10]. These reactions proceed through the formation of radical intermediates that undergo cyclization to form new ring systems [10]. The high-precision control of reaction conditions, including the choice of photocatalyst and irradiation wavelength, allows for the selective formation of specific stereoisomers [10].

The photochemical synthesis of conformationally restricted analogues of 1-aminocyclopentane-1,3-dicarboxylic acid provides valuable tools for studying the relationship between molecular conformation and biological activity [29]. These analogues have been instrumental in elucidating the bioactive conformations of glutamate receptor ligands and in the development of selective receptor modulators [30].

Bicyclic Derivatives (e.g., ABHxD-I)

Bicyclic derivatives of 1-aminocyclopentane-1,3-dicarboxylic acid represent an important class of conformationally restricted analogues with unique structural and biological properties [11]. These compounds contain an additional ring fused to the cyclopentane core, which further constrains the conformational flexibility of the molecule [36]. Among these bicyclic derivatives, 2-aminobicyclo[2.1.1]hexane-2,5-dicarboxylic acid (ABHxD-I) has received particular attention due to its potent activity at metabotropic glutamate receptors [31].

The synthesis of ABHxD-I and related bicyclic derivatives typically involves specialized synthetic approaches to construct the strained bicyclic ring system [31]. One method for the synthesis of ABHxD-I utilizes a Wolff rearrangement, which converts a 3-diazobicyclo[2.2.1]heptan-2-one into a bicyclo[2.1.1]hexane derivative [31]. This approach provides a versatile route to the racemic form of ABHxD-I, which can then be resolved into its enantiomers if needed [31].

Another synthetic approach to bicyclic derivatives of 1-aminocyclopentane-1,3-dicarboxylic acid involves intramolecular photochemical [2+2] cycloaddition reactions [36]. This method has been used to prepare ABHxD-I and related compounds through the irradiation of appropriately functionalized precursors [36]. The photochemical cycloaddition typically yields multiple isomers, which can be separated and individually evaluated for their biological activities [36].

The bicyclic structure of ABHxD-I constrains the molecule into a specific conformation that resembles the extended conformation of glutamate [36]. This conformational constraint is believed to be responsible for the compound's potent activity at metabotropic glutamate receptors [35]. Interestingly, despite its fixed conformation, ABHxD-I shows activity at multiple receptor subtypes, suggesting that a similar glutamate conformation may be recognized by different receptor subtypes [35].

Other bicyclic derivatives of 1-aminocyclopentane-1,3-dicarboxylic acid include aminobicyclo[3.2.0]heptanedicarboxylic acid, which can be considered an homologue of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) [11]. These compounds provide valuable tools for studying the structural requirements for receptor binding and activation, as they present the key functional groups in specific spatial arrangements [11] [35].

Stereoisomeric Properties

The stereochemistry of 1-aminocyclopentane-1,3-dicarboxylic acid plays a crucial role in determining its conformational preferences and biological activities [12]. The compound contains two stereogenic centers, at positions 1 and 3 of the cyclopentane ring, giving rise to four possible stereoisomers: two pairs of enantiomers that are diastereomeric to each other [15].

Cis vs. Trans Isomer Conformations

The cis and trans isomers of 1-aminocyclopentane-1,3-dicarboxylic acid exhibit distinct conformational preferences due to the different spatial arrangements of their substituents [12]. These conformational differences have significant implications for the compound's interactions with biological targets [15].

In the trans isomer, the amino group at position 1 and the carboxyl group at position 3 are located on opposite sides of the cyclopentane ring [12]. This arrangement allows for greater separation between these functional groups, reducing steric interactions and electrostatic repulsions [18]. The trans isomer can adopt various conformations, with the most stable ones typically being those that minimize steric interactions between the substituents [12].

Conformational analysis by nuclear magnetic resonance spectroscopy and molecular dynamics simulations has revealed that the trans isomer of 1-aminocyclopentane-1,3-dicarboxylic acid predominantly adopts envelope (E) conformations in aqueous solution [12]. Specifically, the E1 or 5E conformers are stabilized by a 1,3-electrostatic attraction between the positively charged amino group and the negatively charged carboxylate group, both in axial or isoclinal positions [12].

In contrast, the cis isomer has the amino group at position 1 and the carboxyl group at position 3 on the same side of the cyclopentane ring [12]. This arrangement leads to different conformational preferences due to the altered steric and electronic interactions between the substituents [18]. The cis isomer typically adopts 2E or E3 conformers, with the amino group in an axial position and both carboxyl groups in equatorial positions to reduce steric energy [12].

The conformational preferences of the cis and trans isomers are also influenced by the protonation state of the functional groups [12]. At physiological pH, the amino group is protonated (positively charged) and the carboxyl groups are deprotonated (negatively charged), leading to significant electrostatic interactions that affect the conformational equilibrium [12]. At isoelectric pH, when one of the carboxyl groups is protonated, different conformational preferences are observed [12].

These conformational differences between the cis and trans isomers of 1-aminocyclopentane-1,3-dicarboxylic acid are crucial for understanding their distinct biological activities and for the design of conformationally restricted analogues with specific properties [12] [18].

Diastereoisomeric Pairs and Biological Activity

The stereochemistry of 1-aminocyclopentane-1,3-dicarboxylic acid significantly influences its biological activity, with different stereoisomers exhibiting distinct pharmacological profiles [15]. The compound's diastereoisomeric pairs show varying degrees of activity and selectivity at different receptor subtypes, highlighting the importance of stereochemistry in molecular recognition [20].

The (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid isomer has been identified as a potent agonist of metabotropic glutamate receptors [15]. This stereoisomer stimulates phosphoinositide hydrolysis in brain slices with full efficacy and twice the potency relative to the racemic trans mixture [15]. It shows activity at both group I and group II metabotropic glutamate receptors, with up to 30 times higher potency at these receptors compared to its affinity for NMDA receptors [15].

In contrast, the (1R,3S)-1-aminocyclopentane-1,3-dicarboxylic acid isomer exhibits much lower potency, efficacy, and selectivity than its enantiomer [15]. This marked difference in activity between enantiomers underscores the stereospecific nature of receptor-ligand interactions and the importance of obtaining stereochemically pure compounds for biological studies [15].

The cis isomers of 1-aminocyclopentane-1,3-dicarboxylic acid also show distinct biological activities [35]. The (1S,3S)-isomer shows negligible activity at group I metabotropic glutamate receptors but acts as a good agonist at the mGluR2 subtype [35]. This selectivity profile differs significantly from that of the trans isomers, highlighting how the spatial arrangement of functional groups affects receptor recognition and activation [35].

The relationship between stereochemistry and biological activity extends to more complex derivatives of 1-aminocyclopentane-1,3-dicarboxylic acid [20]. For example, the four stereoisomers of 1-aminocyclopentane-1,3,4-tricarboxylic acid (ACPT) show distinct pharmacological profiles [20]. ACPT-II acts as a general competitive antagonist for metabotropic glutamate receptors, with similar affinity for representatives of group I, II, and III receptors [20]. In contrast, ACPT-I and (3S,4S)-ACPT-III are potent agonists at the group III receptor mGluR4a and competitive antagonists with low affinity for mGluR1a and mGluR2 [20].

These findings demonstrate that the biological activity of 1-aminocyclopentane-1,3-dicarboxylic acid and its derivatives is highly dependent on their stereochemistry [15] [20]. The specific spatial arrangement of functional groups determines how these molecules interact with their biological targets, affecting both the potency and selectivity of their actions [35]. This understanding has important implications for the design and development of stereochemically defined compounds with specific pharmacological properties [20].

StereoisomerConformationBiological Activity
(1S,3R)-ACPDE1 or 5E conformers with α-NH3+ and γ-CO2- in axial or isoclinal positionPotent agonist at both group I and group II metabotropic glutamate receptors; up to 30 times higher potency at these receptors compared to NMDA receptors [15] [12]
(1R,3S)-ACPDSimilar to (1S,3R) but with opposite absolute configurationMuch lower potency, efficacy, and selectivity than its enantiomer [15]
(1S,3S)-ACPD2E or E3 conformers with amino group axial and both carboxyl groups equatorialNegligible activity at group I receptors; good agonist at mGluR2 [35] [12]
(1R,3R)-ACPDSimilar to (1S,3S) but with opposite absolute configurationLimited data on specific activity profile [12]

XLogP3

-3.2

Wikipedia

ACPD

Dates

Modify: 2023-08-15

Spinal D1-like dopamine receptors modulate NMDA receptor-induced hyperexcitability and NR1 subunit phosphorylation at serine 889

Zigor Aira, Teresa Barrenetxea, Itsaso Buesa, Endika Martínez, Jon Jatsu Azkue
PMID: 26957228   DOI: 10.1016/j.neulet.2016.03.006

Abstract

Activation of the N-methyl-d-aspartate receptor (NMDAR) in dorsal horn neurons is recognized as a fundamental mechanism of central sensitization and pathologic pain. This study assessed the influence of dopaminergic, D1-like receptor-mediated input to the spinal dorsal horn on NMDAR function. Spinal superfusion with selective NMDAR agonist cis-ACPD significantly increased C-fiber-evoked field potentials in rats subjected to spinal nerve ligation (SNL), but not in sham-operated rats. Simultaneous application of D1LR antagonist SCH 23390 dramatically reduced hyperexcitability induced by cis-ACPD. Furthermore, cis-ACPD-induced hyperexcitability seen in nerve-ligated rats could be mimicked in unin-jured rats during stimulation of D1LRs by agonist SKF 38393 at subthreshold concentration. Phosphorylation of NMDAR subunit NR1 at serine 889 at postsynaptic sites was found to be increased in dorsal horn neurons 90 min after SNL, as assessed by increased co-localization with postsynaptic marker PSD-95. Increased NR1 phosphorylation was attenuated in the presence of SCH 23390 in the spinal superfusate. The present results support that D1LRs regulate most basic determinants of NMDAR function in dorsal horn neurons, suggesting a potential mechanism whereby dopaminergic input to the dorsal horn can modulate central sensitization and pathologic pain.


[Modulation of GABA- and kainate-activated currents by metabotropic receptors in isolated rat cortical neurons]

D V Amakhin, V A Popov, N P Veselkin
PMID: 25697024   DOI:

Abstract

Whole-cell patch-clamp recordings from isolated neurons from rat prefrontal cortex have been made to study GABAb and mGluR receptor modulation of currents induced by applications of GABA and kainate. The GABAb-receptor antagonist CGP-55845 (5 microM) enhanced the peak by 26 +/- 13% (n = 6) but had no effect on the steady-state of GABA-activated current. Bath application of GABAb-receptor agonist baclofen (50 microM) enhanced the GABAa currents by 9 +/- 2% (n = 8). Kainate-activated currents were not affected by baclofen. Both GABA-activated currents and kainate-activated currents were not affected by trans-ACPD (MGluR agonist). These results suggest that in cortex postsynaptic response of GABAa-receptors can be modulated by GABAb-receptors.


Activation of lateral hypothalamic mGlu1 and mGlu5 receptors elicits feeding in rats

J R Charles, M A Duva, G J Ramirez, R L Lara, C R Yang, B G Stanley
PMID: 24219858   DOI: 10.1016/j.neuropharm.2013.10.033

Abstract

Metabotropic glutamate receptors (mGluRs) have been popular drug targets for a variety of central nervous system (CNS) disease models, ranging from seizures to schizophrenia. The current study aimed to determine whether mGluRs participate in lateral hypothalamic (LH) stimulation of feeding. To this end, we used satiated adult male Sprague-Dawley rats stereotaxically implanted with indwelling bilateral LH guide cannulas to determine if injection of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a broad mGluR group I and II agonist, would elicit feeding. Administration of 100 nmol ACPD induced feeding with a short latency. Similarly, unilateral LH injection of the selective mGluR group I agonist (S)-3,5-dihydroxyphenylglycine (DHPG) elicited significant feeding beginning 60 min postinjection and continuing until 4 h postinjection. Administration of the mGluR5 agonist, (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) produced a smaller delayed feeding response. These delayed but prolonged eating responses suggest that activation of LH mGluR1 and/or mGluR5 might be sufficient to elicit feeding. To determine which subtypes were involved, LH DHPG injections were preceded by LH injection of either the group I antagonist n-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), the mGluR1 antagonist 6-amino-n-cyclohexyl-n,3-dimethylthiazolo[3,2-a]benzimi dazole-2-carboxamide hydrochloride (YM-298198) or the mGluR5 antagonist 3-((2-methyl-4-thiazolyl)ethynyl)pyridine (MTEP), and food intake was measured. PHCCC blocked DHPG-elicited feeding, and each of the other antagonists produced significant feeding suppression. These findings suggest roles for mGluR1 and/or mGluR5 in lateral hypothalamic circuits capable of stimulating feeding behavior.


The Effect of Glutamate Receptor Agonists on Mouse Retinal Astrocyte [Ca(2+)]i

Stephanie N Blandford, William H Baldridge
PMID: 27413752   DOI: 10.1155/2016/8178162

Abstract

Calcium-imaging techniques were used to determine if mouse retinal astrocytes in situ respond to agonists of ionotropic (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, AMPA; N-methyl-D-aspartate, NMDA) and metabotropic (S-3,5-dihydroxyphenylglycine, DHPG; trans-1-amino-1,3-cyclopentanedicarboxylic acid, ACPD) glutamate receptors. In most cases we found no evidence that retinal astrocyte intracellular calcium ion concentration ([Ca(2+)]i) increased in response to these glutamate agonists. The one exception was AMPA that increased [Ca(2+)]i in some, but not all, mouse retinal astrocytes in situ. However, AMPA did not increase [Ca(2+)]i in mouse retinal astrocytes in vitro, suggesting that the effect of AMPA in situ may be indirect.


A Critical Role for Astrocytes in Hypercapnic Vasodilation in Brain

Clare Howarth, Brad Sutherland, Hyun B Choi, Chris Martin, Barbara Lykke Lind, Lila Khennouf, Jeffrey M LeDue, Janelle M P Pakan, Rebecca W Y Ko, Graham Ellis-Davies, Martin Lauritzen, Nicola R Sibson, Alastair M Buchan, Brian A MacVicar
PMID: 28137973   DOI: 10.1523/JNEUROSCI.0005-16.2016

Abstract

Cerebral blood flow (CBF) is controlled by arterial blood pressure, arterial CO
, arterial O
, and brain activity and is largely constant in the awake state. Although small changes in arterial CO
are particularly potent to change CBF (1 mmHg variation in arterial CO
changes CBF by 3%-4%), the coupling mechanism is incompletely understood. We tested the hypothesis that astrocytic prostaglandin E
(PgE
) plays a key role for cerebrovascular CO
reactivity, and that preserved synthesis of glutathione is essential for the full development of this response. We combined two-photon imaging microscopy in brain slices with
work in rats and C57BL/6J mice to examine the hemodynamic responses to CO
and somatosensory stimulation before and after inhibition of astrocytic glutathione and PgE
synthesis. We demonstrate that hypercapnia (increased CO
) evokes an increase in astrocyte [Ca
]
and stimulates COX-1 activity. The enzyme downstream of COX-1 that synthesizes PgE
(microsomal prostaglandin E synthase-1) depends critically for its vasodilator activity on the level of glutathione in the brain. We show that, when glutathione levels are reduced, astrocyte calcium-evoked release of PgE
is decreased and vasodilation triggered by increased astrocyte [Ca
]
and by hypercapnia
is inhibited. Astrocyte synthetic pathways, dependent on glutathione, are involved in cerebrovascular reactivity to CO
Reductions in glutathione levels in aging, stroke, or schizophrenia could lead to dysfunctional regulation of CBF and subsequent neuronal damage.
Neuronal activity leads to the generation of CO
, which has previously been shown to evoke cerebral blood flow (CBF) increases via the release of the vasodilator PgE
We demonstrate that hypercapnia (increased CO
) evokes increases in astrocyte calcium signaling, which in turn stimulates COX-1 activity and generates downstream PgE
production. We demonstrate that astrocyte calcium-evoked production of the vasodilator PgE
is critically dependent on brain levels of the antioxidant glutathione. These data suggest a novel role for astrocytes in the regulation of CO
-evoked CBF responses. Furthermore, these results suggest that depleted glutathione levels, which occur in aging and stroke, will give rise to dysfunctional CBF regulation and may result in subsequent neuronal damage.


[The protective effect of puerarin on cultured rat cerebral cortical astrocytes]

L P Dong, M Han, F Yuan, L X Xu, T Y Wang
PMID: 21171401   DOI:

Abstract

To study the effects of puerarin (Pue) on impairment of rat astrocytes in primary cell culture induced by oxygen-glucose deprivation (OGD) or sodium glutamate (Glu).
Astrocyte damage induced by (OGD), Glu or (+/-)-1-aminocyclopentane-trans-1,3-dicarboxylic acid (trans-ACPD), as well as the action of Pue was measured by determining the intracellular water space (as measured by 3-O-methyl-[1- 3H]D-glucose uptake) of astrocytes and the leakage of lactate dehydrogenase (LDH) from astrocytes.
Following the exposure to OGD for 5 h, 0.5 mmol/L Glu or 1 mmol/L trans-ACPD for 1 h, the astrocyte volume and LDH leakage from astrocytes were increased. 0.1 mmol/L Pue, when co-incubated with OGD, Glu or trans-ACPD, reduced astrocytic swelling and the LDH leakage.
Pue had protective effects on astrocytes damaged by OGD, Glu or trans-ACPD.


Evaluation of cannabinoid receptor 2 and metabotropic glutamate receptor 1 functional responses using a cell impedance-based technology

Paola Scandroglio, Rossella Brusa, Gianluca Lozza, Isabella Mancini, Roberta Petrò, Angelo Reggiani, Massimiliano Beltramo
PMID: 20811068   DOI: 10.1177/1087057110375615

Abstract

Recently, new technologies based on biosensors and called label free have been developed. These technologies eliminate the need for using markers and dyes. The authors applied one of these technologies, based on measurement of cell impedance variation, to study the pharmacological profiles of ligands for the cannabinoid receptor 2 (CB2), a Gi-coupled receptor, and for the metabopotropic glutamate receptor 1 (mGluR1), a Gq-coupled receptor. Reference agonists and antagonists/inverse agonists for the 2 receptors were applied to recombinant cell lines and impedance monitored over time. Agonists (JWH133 and CP55940 for CB2; quisqualate, glutamate, 1S-3R-ACPD, and S-3,5-DHPG for mGluR1) triggered a variation of impedance consistent in both potency and efficacy with data obtained using classical assays measuring cAMP or Ca(2+) levels. This effect was not present in the parental nontransfected cell line, confirming specific receptor-mediated response. Application of antagonists (AM630 for CB2; YM298198, SCH1014222, J&J16259685, and CPCCOEt for mGluR1) reduced agonist-induced impedance changes. The only exception was the mGluR1 antagonist BAY367620 that, while active in the Ca(2+) assay, was inactive in the impedance assay. Overall, these results confirm the possibility of using cell impedance-based technology to study the pharmacological profile of ligands acting at G-protein-coupled receptors coupled to different downstream signaling pathways.


Astrocyte inositol triphosphate receptor type 2 and cytosolic phospholipase A2 alpha regulate arteriole responses in mouse neocortical brain slices

Lihua He, David J Linden, Adam Sapirstein
PMID: 22876307   DOI: 10.1371/journal.pone.0042194

Abstract

Functional hyperemia of the cerebral vascular system matches regional blood flow to the metabolic demands of the brain. One current model of neurovascular control holds that glutamate released by neurons activates group I metabotropic glutamate receptors (mGluRs) on astrocytes, resulting in the production of diffusible messengers that act to regulate smooth muscle cells surrounding cerebral arterioles. The acute mouse brain slice is an experimental system in which changes in arteriole diameter can precisely measured with light microscopy. Stimulation of the brain slice triggers specific cellular responses that can be correlated to changes in arteriole diameter. Here we used inositol trisphosphate receptor type 2 (IP(3)R2) and cytosolic phospholipase A(2) alpha (cPLA(2)α) deficient mice to determine if astrocyte mGluR activation coupled to IP(3)R2-mediated Ca(2+) release and subsequent cPLA(2)α activation is required for arteriole regulation. We measured changes in astrocyte cytosolic free Ca(2+) and arteriole diameters in response to mGluR agonist or electrical field stimulation in acute neocortical mouse brain slices maintained in 95% or 20% O(2). Astrocyte Ca(2+) and arteriole responses to mGluR activation were absent in IP(3)R2(-/-) slices. Astrocyte Ca(2+) responses to mGluR activation were unchanged by deletion of cPLA(2)α but arteriole responses to either mGluR agonist or electrical stimulation were ablated. The valence of changes in arteriole diameter (dilation/constriction) was dependent upon both stimulus and O(2) concentration. Neuron-derived NO and activation of the group I mGluRs are required for responses to electrical stimulation. These findings indicate that an mGluR/IP(3)R2/cPLA(2)α signaling cascade in astrocytes is required to transduce neuronal glutamate release into arteriole responses.


In vivo stimulus-induced vasodilation occurs without IP3 receptor activation and may precede astrocytic calcium increase

Krystal Nizar, Hana Uhlirova, Peifang Tian, Payam A Saisan, Qun Cheng, Lidia Reznichenko, Kimberly L Weldy, Tyler C Steed, Vishnu B Sridhar, Christopher L MacDonald, Jianxia Cui, Sergey L Gratiy, Sava Sakadzić, David A Boas, Thomas I Beka, Gaute T Einevoll, Ju Chen, Eliezer Masliah, Anders M Dale, Gabriel A Silva, Anna Devor
PMID: 23658179   DOI: 10.1523/JNEUROSCI.3285-12.2013

Abstract

Calcium-dependent release of vasoactive gliotransmitters is widely assumed to trigger vasodilation associated with rapid increases in neuronal activity. Inconsistent with this hypothesis, intact stimulus-induced vasodilation was observed in inositol 1,4,5-triphosphate (IP3) type-2 receptor (R2) knock-out (KO) mice, in which the primary mechanism of astrocytic calcium increase-the release of calcium from intracellular stores following activation of an IP3-dependent pathway-is lacking. Further, our results in wild-type (WT) mice indicate that in vivo onset of astrocytic calcium increase in response to sensory stimulus could be considerably delayed relative to the simultaneously measured onset of arteriolar dilation. Delayed calcium increases in WT mice were observed in both astrocytic cell bodies and perivascular endfeet. Thus, astrocytes may not play a role in the initiation of blood flow response, at least not via calcium-dependent mechanisms. Moreover, an increase in astrocytic intracellular calcium was not required for normal vasodilation in the IP3R2-KO animals.


Quantal amplitude at the cone ribbon synapse can be adjusted by changes in cytosolic glutamate

Theodore M Bartoletti, Wallace B Thoreson
PMID: 21541265   DOI:

Abstract

Vision is encoded at photoreceptor synapses by the number of released vesicles and size of the post-synaptic response. We hypothesized that elevating cytosolic glutamate could enhance quantal size by increasing glutamate in vesicles.
We introduced glutamate (10-40 mM) into cone terminals through a patch pipette and recorded excitatory post-synaptic currents (EPSCs) from horizontal or OFF bipolar cells in the Ambystoma tigrinum retinal slice preparation.
Elevating cytosolic glutamate in cone terminals enhanced EPSCs as well as quantal miniature EPSCs (mEPSCs). Enhancement was prevented by inhibiting vesicular glutamate transport with 1S,3R-1-aminocyclopentane-1,3-dicarboxylate in the patch pipette. A low affinity glutamate receptor antagonist, γD-glutamylglycine (1 mM), less effectively inhibited EPSCs evoked from cones loaded with glutamate than control cones indicating that release from cones with supplemental glutamate produced higher glutamate levels in the synaptic cleft. Raising presynaptic glutamate did not alter exocytotic capacitance responses and exocytosis was observed after inhibiting glutamate loading with the vesicular ATPase inhibitor, concanamycin A, suggesting that release capability is not restricted by low vesicular glutamate levels. Variance-mean analysis of currents evoked by flash photolysis of caged glutamate indicated that horizontal cell AMPA receptors have a single channel conductance of 10.1 pS suggesting that ~8.7 GluRs contribute to each mEPSC.
Quantal amplitude at the cone ribbon synapse is capable of adjustment by changes in cytosolic glutamate levels. The small number of channels contributing to each mEPSC suggests that stochastic variability in channel opening could be an important source of quantal variability.


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